

Physical and chemical properties of 4,5,6,7-tetrahydro-1H-indazole

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Compound of Interest

Compound Name: 4,5,6,7-tetrahydro-1H-indazol-5-amine

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An In-Depth Technical Guide to the Physical and Chemical Properties of 4,5,6,7-tetrahydro-1H-indazole

Introduction

4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic organic compound. It consists of a pyrazole ring fused to a cyclohexane ring, making it a saturated analogue of indazole. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been explored for their potential as therapeutic agents, exhibiting a range of pharmacological activities.^{[1][2]} This guide provides a comprehensive overview of the core physical and chemical properties of 4,5,6,7-tetrahydro-1H-indazole, detailed experimental protocols for its characterization, and visualizations of its chemical logic and experimental workflows.

Chemical and Physical Properties

The properties of 4,5,6,7-tetrahydro-1H-indazole are summarized below. These data are compiled from various chemical databases and scientific literature, providing a quantitative look at its key characteristics.

Identifiers and Molecular Properties

Property	Value	Reference
IUPAC Name	4,5,6,7-tetrahydro-1H-indazole	[3][4][5]
CAS Number	2305-79-5	[3][4][5][6]
Molecular Formula	C ₇ H ₁₀ N ₂	[3][4][6][7]
Molecular Weight	122.17 g/mol	[3][4][6][7]
Canonical SMILES	C1CCC2=C(C1)C=NN2	[3][4][5]
InChIKey	GDSQTDUCDSZEY-UHFFFAOYSA-N	[3][4][5][7]
Synonyms	4,5,6,7-Tetrahydroindazole, 3,4-Tetramethylenepyrazole	[3][4]

Experimental Physical Properties

Property	Value	Conditions	Reference
Melting Point	80-84 °C	[4][5][6]	
Boiling Point	140-142 °C	at 2 mmHg	[4][5][6]

Spectroscopic Data

A summary of available spectroscopic information for the characterization of 4,5,6,7-tetrahydro-1H-indazole.

Spectrum Type	Data Availability and Source
^1H NMR	Spectra are available and have been recorded on instruments such as the Varian CFT-20.[3][8]
^{13}C NMR	Data is available in spectral databases.[3]
Mass Spectrometry (GC-MS)	Electron Impact (EI) mass spectra are available, with major fragments observed at m/z values of 94, 122, 121, 95, and 39.[3]
Infrared (IR) Spectroscopy	FTIR spectra have been recorded using techniques such as KBr wafer.[3]
UV-VIS Spectra	UV-VIS spectral data is available in spectral databases.[3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of chemical compounds. Below are generalized protocols based on standard laboratory practices for compounds of this class.

Synthesis of 4,5,6,7-tetrahydro-1H-indazole Analogues

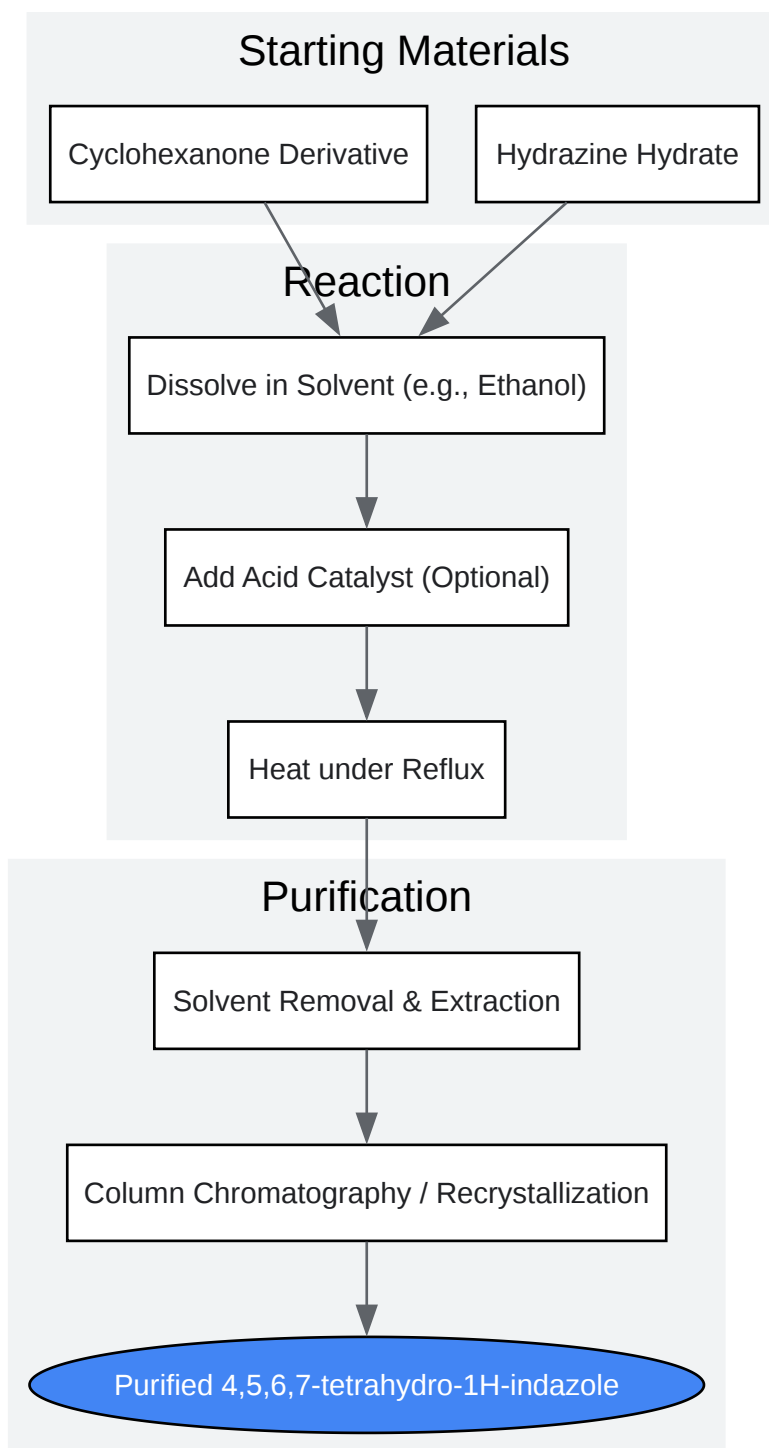
A common method for synthesizing the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation reaction of a cyclohexanone derivative with hydrazine.[1]

General Procedure:

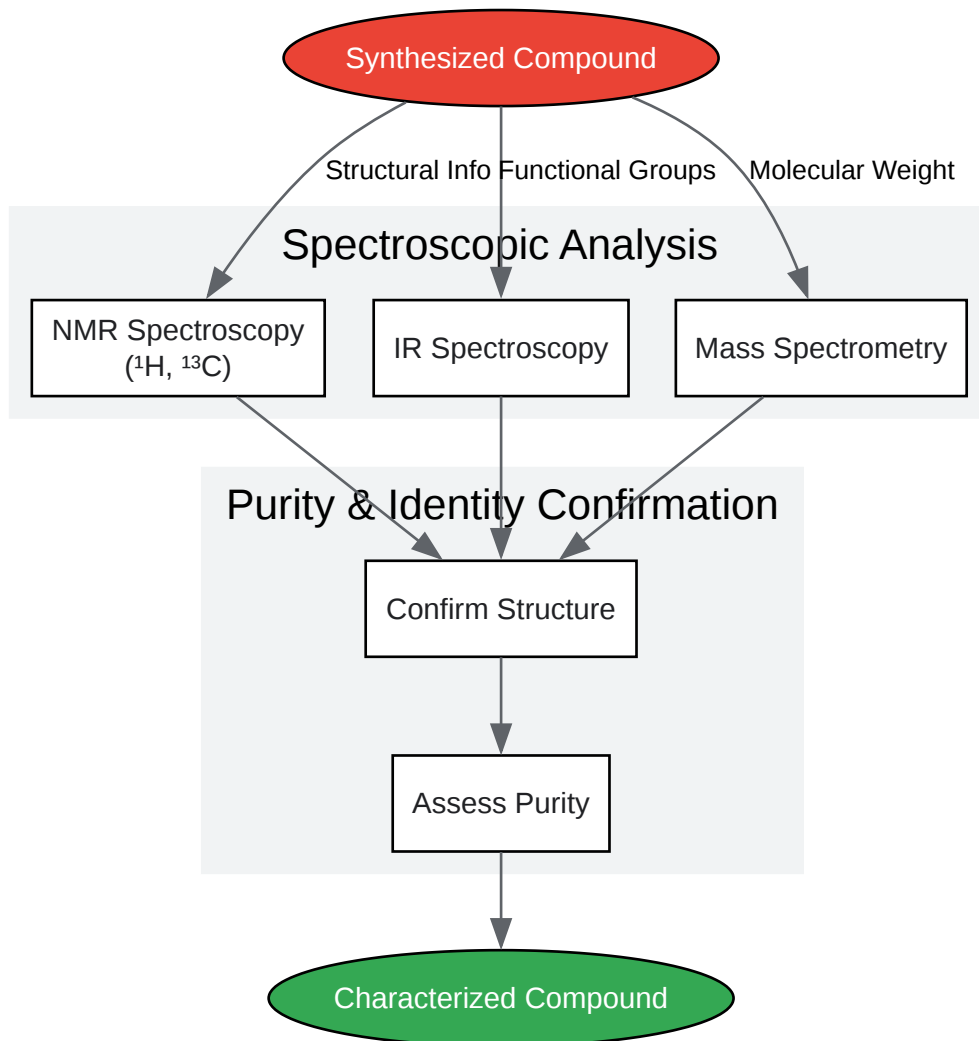
- **Reaction Setup:** A solution of a substituted or unsubstituted 2-functionalized cyclohexanone (e.g., 2-formylcyclohexanone) is prepared in a suitable solvent, such as ethanol.
- **Addition of Hydrazine:** Hydrazine hydrate is added to the solution, often in the presence of a catalytic amount of acid (e.g., H^+).
- **Condensation and Cyclization:** The reaction mixture is typically heated under reflux for several hours (e.g., 24 hours) to facilitate the condensation and subsequent intramolecular cyclization.

- **Workup and Purification:** After cooling, the reaction mixture is worked up. This may involve solvent removal under reduced pressure, extraction with an organic solvent, and washing with brine. The crude product is then purified, commonly by column chromatography or recrystallization, to yield the 4,5,6,7-tetrahydro-1H-indazole derivative.

General Synthesis Workflow

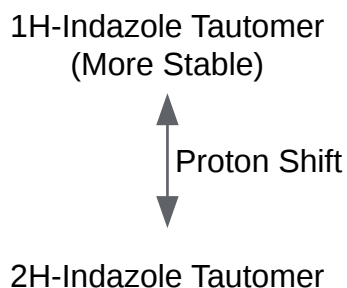


Analytical Characterization Workflow



Tautomeric Equilibrium

Tautomeric Equilibrium

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